N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine
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Overview
Description
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine is a compound that features a thiophene ring, a benzyl group, and a triazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
The synthesis of N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine involves several steps. One common method includes the condensation reaction of thiophene derivatives with benzyl halides and triazole derivatives. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols or amines.
Scientific Research Applications
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine involves its interaction with specific molecular targets and pathways. The thiophene ring and triazole moiety are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects .
Comparison with Similar Compounds
N-[4-(2-thienylmethoxy)benzyl]-N-(4H-1,2,4-triazol-4-yl)amine can be compared with other thiophene and triazole derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene frameworks, are known for their anti-inflammatory and anesthetic properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain triazole rings, are widely used as antifungal agents.
The uniqueness of this compound lies in its combined structure, which may offer a broader range of biological activities and applications compared to individual thiophene or triazole derivatives.
Properties
Molecular Formula |
C14H14N4OS |
---|---|
Molecular Weight |
286.35g/mol |
IUPAC Name |
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H14N4OS/c1-2-14(20-7-1)9-19-13-5-3-12(4-6-13)8-17-18-10-15-16-11-18/h1-7,10-11,17H,8-9H2 |
InChI Key |
ZJKCEHKUGOGORV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)CNN3C=NN=C3 |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)CNN3C=NN=C3 |
Origin of Product |
United States |
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